

Diallyl Hexahydrophthalate: A Technical Overview for Researchers

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Compound of Interest

Compound Name: *Diallyl hexahydrophthalate*

Cat. No.: *B075857*

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Introduction: **Diallyl hexahydrophthalate** (DAHHP) is a diester of hexahydrophthalic acid and allyl alcohol. As a member of the phthalate family, it finds use as a plasticizer and a monomer for polymerization processes. For researchers, particularly in the fields of materials science and drug development, understanding its chemical properties, synthesis, and potential biological interactions is crucial for its application and for assessing its safety profile. This document provides a technical guide to the core characteristics of **diallyl hexahydrophthalate**.

Molecular Formula and Physicochemical Properties

Diallyl hexahydrophthalate is identified by the CAS number 13846-31-6.^[1] Its fundamental molecular and physical characteristics are summarized below.

Property	Value
Molecular Formula	C ₁₄ H ₂₀ O ₄ [2]
Molecular Weight	252.31 g/mol [2] [3]
Density	1.06 g/cm ³
Boiling Point	330.6°C at 760 mmHg
Flash Point	156.9°C
Vapor Pressure	0.000165 mmHg at 25°C
Refractive Index	1.479
Synonyms	bis(prop-2-enyl) cyclohexane-1,2-dicarboxylate, 1,2-Cyclohexanedicarboxylic acid di-2-propenyl ester [3]

Synthesis of Diallyl Hexahydrophthalate

The synthesis of **diallyl hexahydrophthalate** is achieved through the esterification of hexahydrophthalic anhydride with allyl alcohol. This reaction typically requires a catalyst and heat to proceed to completion.

Experimental Protocol: Fischer Esterification

This protocol describes a general method for the synthesis of **diallyl hexahydrophthalate** based on standard esterification procedures for anhydrides.

Materials:

- Hexahydrophthalic anhydride (1 mole equivalent)
- Allyl alcohol (2.2 mole equivalents, slight excess to drive the reaction)
- p-Toluenesulfonic acid (catalytic amount, e.g., 0.02 mole equivalent)
- Toluene (as solvent, to facilitate water removal)

- 5% Sodium bicarbonate (NaHCO_3) solution
- Saturated sodium chloride (NaCl) solution (brine)
- Anhydrous magnesium sulfate (MgSO_4)
- Dean-Stark apparatus
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add hexahydrophthalic anhydride, allyl alcohol, toluene, and a catalytic amount of p-toluenesulfonic acid.
- **Reflux:** Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap, driving the reaction to completion. Continue reflux until no more water is collected.
- **Cooling and Neutralization:** Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the acidic catalyst.
- **Aqueous Wash:** Further wash the organic layer with water and then with a saturated brine solution to remove any remaining water-soluble impurities.
- **Drying:** Dry the organic layer over anhydrous magnesium sulfate.
- **Solvent Removal:** Filter off the drying agent and remove the toluene solvent using a rotary evaporator.

- Purification: The crude **diallyl hexahydrophthalate** can be further purified by vacuum distillation to yield the final product.

Fig. 1: Experimental workflow for the synthesis of **diallyl hexahydrophthalate**.

Potential Signaling Pathway Interactions

While **diallyl hexahydrophthalate** itself has not been extensively studied for its effects on specific cellular signaling pathways, related diallyl compounds (such as diallyl trisulfide from garlic) and other phthalates are known to interact with biological systems. Diallyl polysulfanes have been shown to modulate pathways involved in cellular stress and apoptosis, such as the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[4] Phthalates as a class are also recognized as potential endocrine disruptors.[5]

The diagram below illustrates a simplified version of the MAPK/ERK pathway, which is a common target for xenobiotics and a crucial pathway in regulating cell proliferation, differentiation, and survival. External stimuli, potentially including metabolites of compounds like DAHHP, can trigger this cascade.

Fig. 2: Simplified MAPK/ERK signaling pathway, a potential target for bioactive molecules.

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